molecular formula C34H58O6 B1254692 campesterol beta-D-glucoside

campesterol beta-D-glucoside

Cat. No.: B1254692
M. Wt: 562.8 g/mol
InChI Key: FWNZEKQVBDXWKA-NYENXMMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campesterol 3-beta-D-glucoside is a sterol 3-beta-D-glucoside resulting from the formal condensation of the hydroxy group of campesterol with beta-D-glucopyranose. Found in cloves, common wheat, and peaches. It is a monosaccharide derivative and a sterol 3-beta-D-glucoside. It derives from a campesterol.

Scientific Research Applications

Pharmacological Applications

Antidiabetic Effects
Campesterol beta-D-glucoside and related phytosterols have been studied for their role in glucose metabolism. Research indicates that these compounds can modulate insulin sensitivity and glucose uptake in muscle cells. For instance, studies have shown that beta-sitosterol, a related compound, enhances glucose intake in L6 muscle cells through the activation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane .

Anticancer Properties
Phytosterols, including this compound, exhibit anticancer effects. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and reducing oxidative stress markers. A study highlighted that these compounds could decrease mammary hyperplastic lesions and total tumor burden in experimental models .

Neuroprotective Effects
Research has also pointed towards neuroprotective properties of this compound. In vitro studies have demonstrated that certain sterol glucosides can induce cell death in neuronal cultures, suggesting a need for careful evaluation of their long-term effects on neural health .

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its beneficial properties for skin health. Its incorporation into topical products is aimed at enhancing skin hydration and providing anti-inflammatory effects. Studies indicate that formulations containing plant sterols can improve skin barrier function and reduce irritation .

Formulation Insights
Recent advancements in cosmetic formulation techniques have allowed for the effective integration of this compound into creams and lotions. Experimental designs have been employed to optimize the stability and sensory properties of these products, ensuring they meet safety regulations while providing therapeutic benefits .

Nutritional Applications

Cholesterol-Lowering Effects
this compound contributes to cholesterol management by competing with dietary cholesterol for absorption in the intestines. This action can lower serum cholesterol levels, which is particularly beneficial for individuals at risk of cardiovascular diseases. Dietary interventions using plant sterols have been recommended as part of a heart-healthy diet .

Data Tables

Application AreaKey FindingsReferences
PharmacologyModulates glucose metabolism; anticancer effects; neuroprotective properties ,
CosmeticsEnhances skin hydration; reduces irritation; improves skin barrier function
NutritionLowers serum cholesterol levels; beneficial for cardiovascular health

Case Studies

  • Antidiabetic Research : A study involving Zucker diabetic fatty rats showed that supplementation with campesterol derivatives led to improved insulin response and reduced blood glucose levels after high glucose administration .
  • Cosmetic Formulation Development : Research on topical formulations demonstrated that incorporating this compound significantly enhanced moisturizing properties while maintaining product stability over time .
  • Cholesterol Management Study : Clinical trials have indicated that daily consumption of plant sterols, including this compound, can effectively reduce LDL cholesterol levels in hypercholesterolemic individuals .

Properties

Molecular Formula

C34H58O6

Molecular Weight

562.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H58O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h9,19-21,23-32,35-38H,7-8,10-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-/m1/s1

InChI Key

FWNZEKQVBDXWKA-NYENXMMQSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
campesterol beta-D-glucoside
Reactant of Route 2
campesterol beta-D-glucoside
Reactant of Route 3
campesterol beta-D-glucoside
Reactant of Route 4
campesterol beta-D-glucoside
Reactant of Route 5
campesterol beta-D-glucoside
Reactant of Route 6
campesterol beta-D-glucoside

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